molecular formula C13H13N5O3 B11796150 2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid

2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid

Cat. No.: B11796150
M. Wt: 287.27 g/mol
InChI Key: VWQRVTNJMNSHQA-UHFFFAOYSA-N
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Description

2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is a heterocyclic compound with a complex structure that includes oxadiazole and triazolopyridine moieties. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid typically involves the formation of the oxadiazole and triazolopyridine rings through a series of chemical reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine ring . The oxadiazole ring can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives in a suitable medium .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be advantageous for large-scale production due to the reduced reaction times and lower energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to act as an inverse agonist of RORγt and inhibitors of JAK1 and JAK2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is unique due to its combination of both oxadiazole and triazolopyridine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H13N5O3

Molecular Weight

287.27 g/mol

IUPAC Name

2-[6-(3-propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid

InChI

InChI=1S/C13H13N5O3/c1-2-3-9-14-13(21-17-9)8-4-5-10-15-16-11(6-12(19)20)18(10)7-8/h4-5,7H,2-3,6H2,1H3,(H,19,20)

InChI Key

VWQRVTNJMNSHQA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)C2=CN3C(=NN=C3CC(=O)O)C=C2

Origin of Product

United States

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